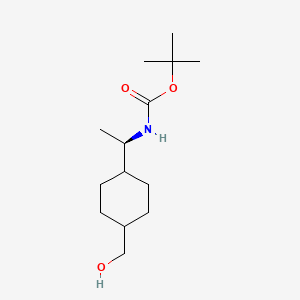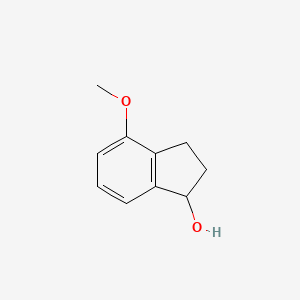
4-Methoxyindan-1-ol
Overview
Description
4-Methoxyindan-1-ol is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Methoxy-substituted compounds have been postulated to inhibit estrogen receptor (er) negative breast cancer growth in vitro
Mode of Action
Methoxyl-substituted compounds have been shown to influence optoelectronic properties and molecular packing of small-molecule electron acceptors for photovoltaic cells . The exact interaction of 4-Methoxyindan-1-ol with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Methoxyl-modified compounds have been shown to influence the optoelectronic properties and molecular packing of small-molecule electron acceptors, which could potentially affect various biochemical pathways .
Result of Action
Methoxyl-substituted compounds have been shown to greatly influence the optoelectronic properties and molecular packing of small-molecule electron acceptors . The specific effects of this compound’s action need further investigation.
Action Environment
It has been shown that the reactions of reduction and oxidation are competing reactions during the transformation of indan-1-ol and indan-1-one in carrot callus cultures . This suggests that the action environment could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that methoxy groups can influence the biochemical properties of molecules . For instance, methoxy groups can affect the optoelectronic properties and molecular packing of small-molecule electron acceptors
Cellular Effects
It is known that methoxy groups can influence the cellular effects of molecules . For instance, methoxy groups can affect the optoelectronic properties and molecular packing of small-molecule electron acceptors, which can influence cell function
Molecular Mechanism
It is known that methoxy groups can influence the molecular mechanisms of molecules . For instance, methoxy groups can affect the optoelectronic properties and molecular packing of small-molecule electron acceptors, which can influence their binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that methoxy groups can influence the temporal effects of molecules . For instance, methoxy groups can affect the optoelectronic properties and molecular packing of small-molecule electron acceptors, which can influence their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that methoxy groups can influence the dosage effects of molecules . For instance, methoxy groups can affect the optoelectronic properties and molecular packing of small-molecule electron acceptors, which can influence their threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that methoxy groups can influence the metabolic pathways of molecules . For instance, methoxy groups can affect the optoelectronic properties and molecular packing of small-molecule electron acceptors, which can influence their interactions with enzymes or cofactors, effects on metabolic flux, or metabolite levels .
Transport and Distribution
It is known that methoxy groups can influence the transport and distribution of molecules . For instance, methoxy groups can affect the optoelectronic properties and molecular packing of small-molecule electron acceptors, which can influence their interactions with transporters or binding proteins, as well as their localization or accumulation .
Subcellular Localization
It is known that methoxy groups can influence the subcellular localization of molecules . For instance, methoxy groups can affect the optoelectronic properties and molecular packing of small-molecule electron acceptors, which can influence their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
4-methoxy-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9,11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRBOZAOAJXXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286397 | |
| Record name | 1H-Inden-1-ol, 2,3-dihydro-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67199-57-9 | |
| Record name | 1H-Inden-1-ol, 2,3-dihydro-4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67199-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Inden-1-ol, 2,3-dihydro-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


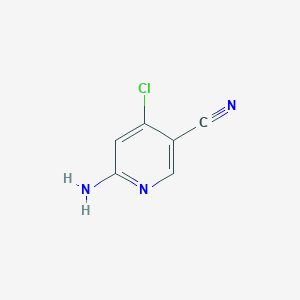

![(8R,9S,10R,13S,14S)-2,2,4,6,6,16,16-heptadeuterio-10,13-dimethyl-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B3149333.png)
![Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B3149335.png)
![Ethyl 3-[(2-chlorobenzyl)amino]propanoate](/img/structure/B3149342.png)
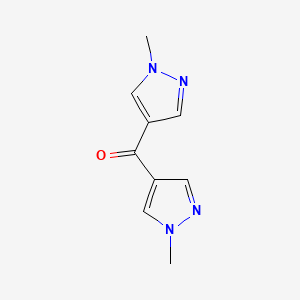

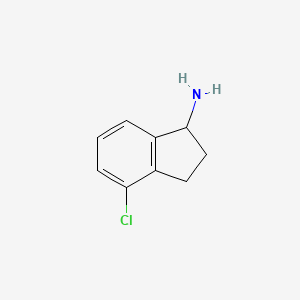
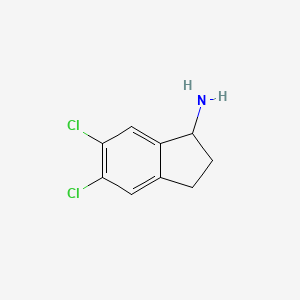
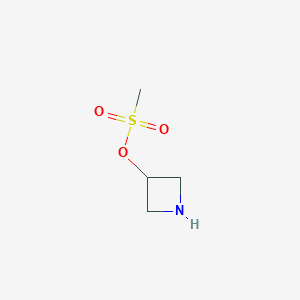


![[3-(Isopropylthio)propyl]amine](/img/structure/B3149413.png)
